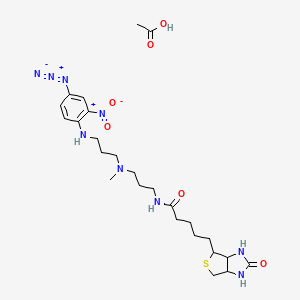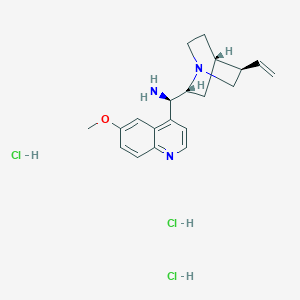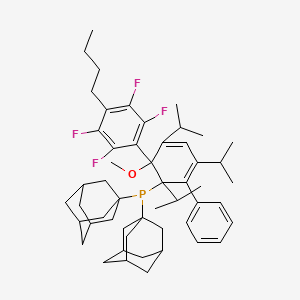
AlPhos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AlPhos is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a phosphane group bonded to a highly substituted cyclohexadienyl ring, which is further connected to adamantyl and tetrafluorophenyl groups. The presence of these bulky substituents imparts significant steric hindrance, making it an interesting subject for research in catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AlPhos typically involves multi-step organic reactions. One common method includes the reaction of 1-adamantylphosphine with a substituted cyclohexadienyl precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
AlPhos can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Coupling Reactions: It can be used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while coupling reactions produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, AlPhos is used as a ligand in various catalytic processes. Its bulky structure provides steric protection to the catalytic center, enhancing the selectivity and efficiency of the reactions.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. It may also be investigated for its biological activity and potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique structural properties make it suitable for applications in material science, including the development of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which AlPhos exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The phosphane group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The bulky substituents provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-adamantyl)-butyl-phosphane: Similar in structure but lacks the tetrafluorophenyl and methoxy groups.
Di(1-adamantyl)phosphino-1,3,5-triphenyl-1H-1,4-bipyrazole: Another phosphane compound with different substituents on the phosphane group.
Uniqueness
The uniqueness of AlPhos lies in its highly substituted cyclohexadienyl ring and the presence of multiple bulky groups. These structural features impart significant steric hindrance, making it a valuable ligand in catalysis and a subject of interest in material science research.
Propiedades
IUPAC Name |
bis(1-adamantyl)-[6-(4-butyl-2,3,5,6-tetrafluorophenyl)-6-methoxy-2-phenyl-1,3,5-tri(propan-2-yl)cyclohexa-2,4-dien-1-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69F4OP/c1-9-10-16-40-45(53)47(55)44(48(56)46(40)54)51(57-8)42(31(4)5)23-41(30(2)3)43(39-14-12-11-13-15-39)52(51,32(6)7)58(49-24-33-17-34(25-49)19-35(18-33)26-49)50-27-36-20-37(28-50)22-38(21-36)29-50/h11-15,23,30-38H,9-10,16-22,24-29H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKMAGODDEQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2(C(=CC(=C(C2(C(C)C)P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C(C)C)C(C)C)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69F4OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)

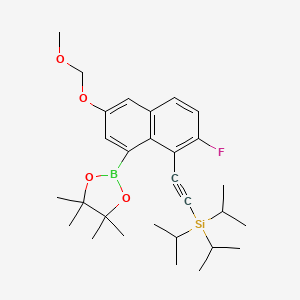
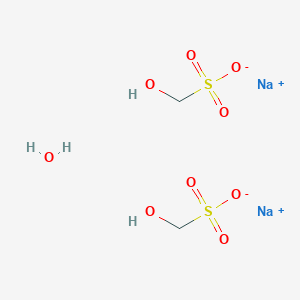

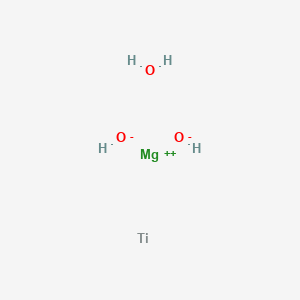
![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)
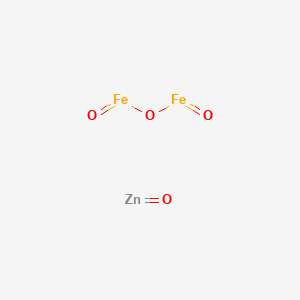
![4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B8194941.png)
![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)
